molecular formula C25H26ClN5O3 B12510930 4-{[2-(3-chlorophenyl)-2-hydroxyethyl]amino}-3-[4-methyl-6-(morpholin-4-yl)-3H-1,3-benzodiazol-2-yl]-1H-pyridin-2-one

4-{[2-(3-chlorophenyl)-2-hydroxyethyl]amino}-3-[4-methyl-6-(morpholin-4-yl)-3H-1,3-benzodiazol-2-yl]-1H-pyridin-2-one

Cat. No.: B12510930
M. Wt: 480.0 g/mol
InChI Key: ZWVZORIKUNOTCS-UHFFFAOYSA-N
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Description

BMS-536924 is a small molecule inhibitor that targets the insulin-like growth factor-1 receptor (IGF-1R) and insulin receptor (IR). It is an ATP-competitive inhibitor, meaning it competes with ATP for binding to the kinase domain of these receptors. This compound has shown significant potential in inhibiting the growth and proliferation of various cancer cell lines, making it a promising candidate for cancer therapy .

Preparation Methods

BMS-536924 was developed through a research program aimed at creating small molecule ATP-competitive inhibitors of IGF-1RThe specific reaction conditions and industrial production methods are proprietary and not publicly disclosed .

Chemical Reactions Analysis

BMS-536924 undergoes several types of chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its activity.

    Reduction: This reaction can reduce certain functional groups, affecting the compound’s overall structure and function.

    Substitution: This reaction involves replacing one functional group with another, which can be used to modify the compound’s properties.

Common reagents and conditions used in these reactions include various oxidizing and reducing agents, as well as catalysts to facilitate the substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

BMS-536924 has been extensively studied for its potential applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its key applications include:

Mechanism of Action

BMS-536924 exerts its effects by inhibiting the catalytic activity of IGF-1R and IR. It binds to the ATP-binding site of these receptors, preventing ATP from binding and thereby inhibiting their kinase activity. This inhibition disrupts downstream signaling pathways, such as the Akt and MAPK pathways, which are crucial for cell proliferation and survival. As a result, BMS-536924 induces cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

BMS-536924 is unique in its dual inhibition of both IGF-1R and IR, making it more effective in targeting cancer cells that rely on these receptors for growth and survival. Similar compounds include:

    OSI-906: Another dual inhibitor of IGF-1R and IR, but with different binding affinities and pharmacokinetic properties.

    NVP-AEW541: A selective IGF-1R inhibitor with less activity against IR.

    BMS-754807: A dual inhibitor with a broader spectrum of activity against other kinases.

Compared to these compounds, BMS-536924 has shown superior efficacy in preclinical models, making it a promising candidate for further development .

Properties

Molecular Formula

C25H26ClN5O3

Molecular Weight

480.0 g/mol

IUPAC Name

4-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]-3-(4-methyl-6-morpholin-4-yl-1H-benzimidazol-2-yl)-1H-pyridin-2-one

InChI

InChI=1S/C25H26ClN5O3/c1-15-11-18(31-7-9-34-10-8-31)13-20-23(15)30-24(29-20)22-19(5-6-27-25(22)33)28-14-21(32)16-3-2-4-17(26)12-16/h2-6,11-13,21,32H,7-10,14H2,1H3,(H,29,30)(H2,27,28,33)

InChI Key

ZWVZORIKUNOTCS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1N=C(N2)C3=C(C=CNC3=O)NCC(C4=CC(=CC=C4)Cl)O)N5CCOCC5

Origin of Product

United States

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